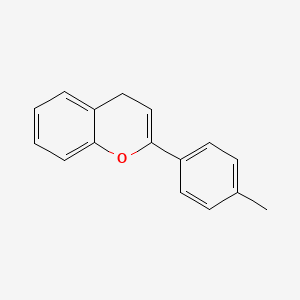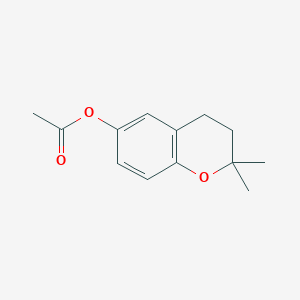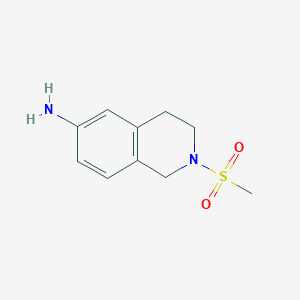
3-Cyclobutene-1,2-dione, 3-pentyl-4-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione is a synthetic organic compound characterized by a cyclobutene ring substituted with a pentyl group and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione typically involves the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. This reaction is often carried out under thermal conditions or with the aid of a catalyst.
Introduction of the Pentyl Group: The pentyl group can be introduced via a Grignard reaction or an alkylation reaction using pentyl halides.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is typically introduced through a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 3-pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, replacing it with other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or alkoxylated derivatives.
科学研究应用
3-Pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Materials Science: Employed in the development of novel materials with unique electronic and mechanical properties.
Biology and Medicine: Investigated for potential biological activity and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions, signal transduction, and cellular metabolism.
相似化合物的比较
Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione: This compound features methylamino groups on the cyclobutene ring.
3,4-Bis(phenylamino)cyclobut-3-ene-1,2-dione: Contains phenylamino groups on the cyclobutene ring.
Uniqueness
3-Pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione is unique due to the presence of both a pentyl group and a trimethylsilyl group, which confer distinct chemical properties and reactivity compared to other cyclobutene derivatives
属性
CAS 编号 |
181126-38-5 |
|---|---|
分子式 |
C12H20O2Si |
分子量 |
224.37 g/mol |
IUPAC 名称 |
3-pentyl-4-trimethylsilylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H20O2Si/c1-5-6-7-8-9-10(13)11(14)12(9)15(2,3)4/h5-8H2,1-4H3 |
InChI 键 |
KEMCSXZTNOGHOC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=C(C(=O)C1=O)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)






![[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate](/img/structure/B11881333.png)





